

# The Discovery, Development, and Repurposing of Repirinast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Analysis for Researchers and Drug Development Professionals

### **Abstract**

**Repirinast**, a compound initially developed and marketed in Japan for the treatment of bronchial asthma, is undergoing a resurgence in interest as a potential therapeutic for chronic kidney disease (CKD) and other inflammatory conditions. This technical guide provides a comprehensive timeline of the discovery and development of **Repirinast**, from its origins as an anti-allergic agent to its current status as a repurposed drug candidate. This document details its mechanism of action as a mast cell stabilizer, summarizes key preclinical and clinical findings, and outlines the experimental protocols utilized in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

## Introduction

**Repirinast**, also known as MY-5116, is a quinoline derivative with potent anti-allergic properties.[1][2] Originally synthesized by Mitsubishi Tanabe Pharma, it was approved for the treatment of bronchial asthma in Japan in 1987 and was marketed for over two decades.[3] Its primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[2] Following its discontinuation for commercial reasons, Algernon Pharmaceuticals has initiated a drug repurposing program to investigate **Repirinast** for new indications, most notably chronic kidney disease.[3]



## Discovery and Initial Development for Asthma

The development of **Repirinast** emerged from research focused on identifying novel antiallergic compounds. Its discovery and development timeline for the treatment of asthma can be summarized as follows:

- 1986: Preclinical studies in rat and guinea pig models of asthma demonstrated the efficacy of MY-5116.[1]
- 1987: **Repirinast** receives approval in Japan for the treatment of bronchial asthma in adults. [3]
- 1991: A clinical study in Japan confirmed that Repirinast does not significantly alter the pharmacokinetics of theophylline, a commonly co-administered asthma medication.[4]

While specific details of the original synthesis by Mitsubishi Tanabe Pharma are not publicly available, the chemical structure is identified as 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate. The synthesis of similar pyrano[3,2-c]quinoline derivatives has been described in the scientific literature, generally involving multi-component condensation reactions.[5][6][7][8][9]

## **Mechanism of Action: Mast Cell Stabilization**

**Repirinast** exerts its therapeutic effects by acting as a mast cell stabilizer. The process of mast cell degranulation is a critical event in the allergic inflammatory cascade.

The proposed signaling pathway for mast cell activation and the inhibitory action of **Repirinast** is illustrated below:





Click to download full resolution via product page

Caption: IgE-mediated mast cell activation pathway and the inhibitory effect of **Repirinast**.



Upon exposure to an allergen, IgE antibodies bound to high-affinity FcɛRI receptors on the surface of mast cells are cross-linked, initiating a signaling cascade.[10][11] This leads to the activation of spleen tyrosine kinase (Syk) and phospholipase C gamma (PLCy), culminating in an increase in intracellular calcium concentration and the release of inflammatory mediators. [11][12][13][14] **Repirinast** is believed to stabilize the mast cell membrane, thereby inhibiting the influx of extracellular calcium and preventing degranulation.[2]

## Repurposing for Chronic Kidney Disease (CKD)

Algernon Pharmaceuticals is currently developing **Repirinast** for the treatment of CKD, based on its anti-inflammatory and anti-fibrotic properties.

### Preclinical Evidence in a CKD Model

Preclinical studies have been conducted using a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis. This model involves the ligation of one ureter, leading to progressive fibrosis in the obstructed kidney.

A summary of the key quantitative findings from a preclinical UUO study is presented in the table below:

| Treatment Group                | Dose               | Reduction in<br>Fibrosis (%) | p-value   |
|--------------------------------|--------------------|------------------------------|-----------|
| Telmisartan (positive control) | 3 mg/kg            | 32.6                         | <0.001    |
| Cenicriviroc                   | 40 mg/kg           | 31.9                         | 0.00032   |
| Repirinast                     | 90 mg/kg           | 50.6                         | <0.000001 |
| Repirinast                     | 30 mg/kg           | 20.8                         | >0.05     |
| Repirinast +<br>Telmisartan    | 30 mg/kg + 3 mg/kg | 54.2                         | <0.000001 |

Data sourced from Algernon Pharmaceuticals press release.[12]



These results indicate that **Repirinast** significantly reduces kidney fibrosis in this model, with a more pronounced effect at a higher dose. Furthermore, the combination of **Repirinast** with the standard-of-care medication, telmisartan, resulted in a synergistic anti-fibrotic effect.[12]

# Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Model

The following provides a generalized workflow for the UUO mouse model used in the preclinical evaluation of **Repirinast** for CKD.



#### Click to download full resolution via product page

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) mouse model.

#### Methodology:

- Animal Model: Male C57BL/6 mice are typically used.
- Anesthesia: An appropriate anesthetic agent is administered.
- Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The ureter is then ligated at two points with surgical silk. The abdominal wall is closed in layers. Sham-operated animals undergo the same procedure without ureter ligation.
- Drug Administration: **Repirinast** and control substances are administered, typically via oral gavage, for a specified duration (e.g., 7-14 days).



 Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the kidneys are harvested. Fibrosis is quantified using histological staining methods such as Sirius Red.[3][10]

# Pharmacokinetics and Clinical Development for CKD

### **Human Pharmacokinetics**

A Phase 1, open-label, randomized, single- and multiple-dose study was conducted in healthy Chinese volunteers to evaluate the safety, tolerability, and pharmacokinetics of **Repirinast**.

Key Pharmacokinetic Parameters of the Active Metabolite (MY-1250)

| Parameter        | 150 mg Single<br>Dose | 300 mg Single<br>Dose | 450 mg Single<br>Dose |
|------------------|-----------------------|-----------------------|-----------------------|
| Cmax (ng/mL)     | 308.9 ± 109.1         | 385.8 ± 108.4         | 441.7 ± 116.0         |
| Tmax (hr)        | 0.75 (0.5-2.0)        | 0.75 (0.5-1.5)        | 0.75 (0.5-1.5)        |
| AUC0-t (h*ng/mL) | 937.0 ± 415.6         | 1485 ± 633.3          | 1955 ± 743.7          |
| t1/2 (hr)        | 15.1 ± 6.1            | 16.5 ± 7.9            | 17.0 ± 5.5            |

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

The study concluded that **Repirinast** was well-tolerated. The active metabolite, MY-1250, was rapidly formed, with a mean half-life of approximately 16.2 hours. While Cmax and AUC increased with dose, the increase was not directly proportional.

## **Planned Clinical Trials for CKD**

Algernon Pharmaceuticals has announced plans to conduct a Phase 1 clinical trial to evaluate the safety and pharmacokinetics of **Repirinast** in patients with CKD. This will be followed by a Phase 2 study to assess its efficacy in reducing kidney fibrosis and improving renal function.

## Conclusion



**Repirinast** represents a promising example of drug repurposing. Originally developed as an effective treatment for asthma, its mechanism of action as a mast cell stabilizer provides a strong rationale for its investigation in other inflammatory and fibrotic diseases. Preclinical data in a model of chronic kidney disease are encouraging, demonstrating a significant anti-fibrotic effect both alone and in combination with standard-of-care therapy. Future clinical trials will be crucial in determining the therapeutic potential of **Repirinast** in this new indication. This technical guide provides a foundational understanding of the development history and scientific basis for the continued investigation of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effects of MY-5116 on experimental asthma in rats and guinea pigs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Algernon announces acceptance of Repirinast patent application [pharmaceuticaltechnology.com]
- 4. [The influence of repirinast, an anti-allergic drug, on theophylline pharmacokinetics in patients with bronchial asthma] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectral analysis, and DFT studies of the novel pyrano[3,2-c] quinoline-based 1,3,4-thiadiazole for enhanced solar cell performance PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]



- 10. Intracellular signaling pathways in IgE-dependent mast cell activation PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Signal transduction and chemotaxis in mast cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Syk inhibition suppresses NLRP3 inflammasome activation in platelets from sickle cell mice leading to decreased platelet secretion, aggregation, spreading, and in vitro thrombus formation PMC [pmc.ncbi.nlm.nih.gov]
- 14. Syk Plays a Critical Role in the Expression and Activation of IRAK1 in LPS-Treated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery, Development, and Repurposing of Repirinast: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680522#the-discovery-and-development-timeline-of-repirinast]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com